molecular formula C8H13N3O2 B13894104 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine

Cat. No.: B13894104
M. Wt: 183.21 g/mol
InChI Key: JDVYEHKOQDRHIV-UHFFFAOYSA-N
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Description

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or acyl chlorides, in the presence of dehydrating agents . The reaction conditions often include refluxing in solvents like ethanol or dimethyl sulfoxide (DMSO) with catalysts such as potassium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce reduced oxadiazole derivatives .

Mechanism of Action

The mechanism of action of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can interact with different targets and exhibit diverse activities compared to its analogs .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine

InChI

InChI=1S/C8H13N3O2/c1-6-10-8(13-11-6)4-7-5-9-2-3-12-7/h7,9H,2-5H2,1H3

InChI Key

JDVYEHKOQDRHIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CC2CNCCO2

Origin of Product

United States

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